6-Amino-4-chloro-7-ethoxyquinoline-3-carbonitrile 6-Amino-4-chloro-7-ethoxyquinoline-3-carbonitrile
Brand Name: Vulcanchem
CAS No.: 848133-87-9
VCID: VC2036877
InChI: InChI=1S/C12H10ClN3O/c1-2-17-11-4-10-8(3-9(11)15)12(13)7(5-14)6-16-10/h3-4,6H,2,15H2,1H3
SMILES: CCOC1=C(C=C2C(=C1)N=CC(=C2Cl)C#N)N
Molecular Formula: C12H10ClN3O
Molecular Weight: 247.68 g/mol

6-Amino-4-chloro-7-ethoxyquinoline-3-carbonitrile

CAS No.: 848133-87-9

Cat. No.: VC2036877

Molecular Formula: C12H10ClN3O

Molecular Weight: 247.68 g/mol

* For research use only. Not for human or veterinary use.

6-Amino-4-chloro-7-ethoxyquinoline-3-carbonitrile - 848133-87-9

Specification

CAS No. 848133-87-9
Molecular Formula C12H10ClN3O
Molecular Weight 247.68 g/mol
IUPAC Name 6-amino-4-chloro-7-ethoxyquinoline-3-carbonitrile
Standard InChI InChI=1S/C12H10ClN3O/c1-2-17-11-4-10-8(3-9(11)15)12(13)7(5-14)6-16-10/h3-4,6H,2,15H2,1H3
Standard InChI Key WJPAKTRTDVKOKR-UHFFFAOYSA-N
SMILES CCOC1=C(C=C2C(=C1)N=CC(=C2Cl)C#N)N
Canonical SMILES CCOC1=C(C=C2C(=C1)N=CC(=C2Cl)C#N)N

Introduction

Chemical Properties and Structure

6-Amino-4-chloro-7-ethoxyquinoline-3-carbonitrile features a quinoline core structure with multiple functional groups that contribute to its reactivity and biological properties. The compound's structural characteristics include an amino group at position 6, a chlorine atom at position 4, an ethoxy group at position 7, and a carbonitrile group at position 3.

Basic Chemical Information

PropertyValueSource
CAS Number848133-87-9
Molecular FormulaC₁₂H₁₀ClN₃O
Molecular Weight247.68 g/mol
IUPAC Name6-amino-4-chloro-7-ethoxy-3-quinolinecarbonitrile
InChI1S/C12H10ClN3O/c1-2-17-11-4-10-8(3-9(11)15)12(13)7(5-14)6-16-10/h3-4,6H,2,15H2,1H3
InChI KeyWJPAKTRTDVKOKR-UHFFFAOYSA-N

Physical Properties

PropertyValueMethod
Physical FormPowder or crystalsExperimental
Boiling Point453.7±40.0 °CPredicted
Density1.37±0.1 g/cm³Predicted
pKa1.35±0.41Predicted

The quinoline scaffold in this compound provides a rigid framework that contributes to its distinctive chemical reactivity. The presence of the carbonitrile group at position 3 enhances the electrophilicity of the quinoline ring system, making it susceptible to nucleophilic attack. The amino group at position 6 acts as a potential hydrogen bond donor, while the ethoxy group at position 7 contributes to the lipophilicity of the molecule.

Synthesis Methods

Several synthetic routes have been developed for the preparation of 6-Amino-4-chloro-7-ethoxyquinoline-3-carbonitrile, with varying degrees of efficiency and complexity. The synthesis typically involves multiple steps, beginning with simpler precursors.

Multistep Synthesis from 2-Amino-5-nitrophenol

One established synthetic pathway begins with 2-Amino-5-nitrophenol and involves a sequence of reactions including acetylation, alkylation, reduction, condensation, cyclization, and functionalization :

  • Acetylation: 2-Amino-5-nitrophenol is acetylated using acetic anhydride in acetic acid at approximately 62.5°C to form N-(2-hydroxy-4-nitro-phenyl)-acetamide .

  • Alkylation: The acetylated product is then alkylated with an ethylating agent in the presence of a base to obtain 4-Acetamide-3-ethoxynitrobenzene .

  • Reduction: The nitro group of 4-Acetamide-3-ethoxynitrobenzene is reduced to an amino group, typically through hydrogenation using a palladium catalyst, to yield 4-Acetamido-3-ethoxy-aniline .

  • Condensation: The resulting aniline derivative is condensed with ethyl (ethoxymethylene) cyanoacetate at reflux temperature to form 3-(4-Acetamido-3-ethoxyaniline)-2-cyano-propenoic acid ethyl ester .

  • Cyclization: The condensation product undergoes cyclization at elevated temperatures (230-258°C) to yield 3-Cyano-7-ethoxy-4-hydroxy-6-N-acetylquinoline .

  • Chlorination: This intermediate is then converted to 4-Chloro-3-cyano-7-ethoxy-6-N-acetylquinoline using a chlorinating agent such as phosphorus oxychloride .

  • Hydrolysis: Finally, the acetyl protecting group is removed through acid hydrolysis to give 6-Amino-4-chloro-7-ethoxyquinoline-3-carbonitrile .

Alternative Synthetic Route

An alternative approach involves the formation of 4-Chloro-7-ethoxy-6-nitroquinoline-3-carbonitrile as an intermediate, which is subsequently reduced to yield the target compound . This method may offer advantages in certain contexts, depending on reagent availability and reaction conditions.

Applications in Medicinal Chemistry

6-Amino-4-chloro-7-ethoxyquinoline-3-carbonitrile has gained significant attention in medicinal chemistry research due to its versatility as a building block for the preparation of biologically active compounds.

Synthesis of Antitumor Agents

The primary application of this compound lies in the synthesis of potent antitumor agents, particularly quinoline and naphthyridine derivatives . These derivatives have been investigated for their potential to target specific cellular pathways involved in cancer cell proliferation and survival.

Development of Kinase Inhibitors

Quinoline derivatives structurally related to 6-Amino-4-chloro-7-ethoxyquinoline-3-carbonitrile have been explored as inhibitors of various kinases, including the human epidermal growth factor receptor-2 (HER-2) and epidermal growth factor receptor (EGFR) . These kinases play critical roles in signaling pathways that can lead to cancer progression, making their inhibition a promising therapeutic strategy.

Research has shown that attaching a large lipophilic group at the para position of the 4-(arylamino) ring of quinoline-3-carbonitrile derivatives can result in improved potency for inhibiting HER-2 kinase . Additionally, the incorporation of a basic dialkylamino group at the end of a Michael acceptor has been found to enhance activity through intramolecular catalysis of the Michael addition .

Structure-Activity Relationships

Understanding the relationship between the structural features of 6-Amino-4-chloro-7-ethoxyquinoline-3-carbonitrile and its biological activity is crucial for the rational design of more potent and selective derivatives.

Key Structural Features

Several structural elements contribute to the biological activity of quinoline-3-carbonitrile derivatives:

  • Quinoline Core: The quinoline scaffold provides a rigid framework that can interact with specific binding sites in target proteins .

  • Carbonitrile Group: The cyano group at position 3 serves as a key pharmacophore, influencing the electronic properties of the molecule and potentially forming hydrogen bonds with target proteins .

  • Amino Group: The amino substituent at position 6 can participate in hydrogen bonding interactions and may be further functionalized to enhance activity.

  • Chlorine Atom: The chlorine at position 4 affects the electron distribution within the molecule and can be involved in halogen bonding with biological targets.

  • Ethoxy Group: The ethoxy substituent at position 7 contributes to the lipophilicity of the compound, potentially affecting its membrane permeability and pharmacokinetic properties.

Modification Strategies

Various modification strategies have been employed to optimize the biological activities of compounds derived from 6-Amino-4-chloro-7-ethoxyquinoline-3-carbonitrile:

  • Replacement of the Chlorine Atom: Substituting the chlorine at position 4 with arylamino groups has led to compounds with enhanced kinase inhibitory activities .

  • Functionalization of the Amino Group: Modifications of the amino group at position 6, such as acylation or the introduction of other functional groups, have yielded derivatives with altered biological profiles .

  • Variation of the Ethoxy Group: Changes to the alkoxy substituent at position 7 can affect the lipophilicity and binding characteristics of the resulting compounds .

Related Compounds and Derivatives

Several compounds are structurally related to 6-Amino-4-chloro-7-ethoxyquinoline-3-carbonitrile, either as synthetic intermediates or as derivatives with enhanced biological activities.

Synthetic Intermediates

CompoundRelationshipCAS Number
4-Chloro-7-ethoxy-6-nitroquinoline-3-carbonitrilePrecursor (nitro derivative)214476-09-2
4-Chloro-3-cyano-7-ethoxy-6-N-acetylquinolineAcetylated precursorNot specified
N-(4-Chloro-3-cyano-7-ethoxy-6-quinolinyl) acetamideAlternative name for acetylated precursorNot specified

Bioactive Derivatives

CompoundStructural ModificationBiological Activity
6-Amino-4-(3-chloro-4-(pyridin-2-ylmethoxy)phenylamino)-7-ethoxyquinoline-3-carbonitrileReplacement of 4-chloro with (3-chloro-4-(pyridin-2-ylmethoxy)phenylamino)Potent HER-2 and EGFR kinase inhibitor
6-Amino-4-(3-chloro-4-fluorophenyl)amino-7-ethoxyquinoline-3-carbonitrileReplacement of 4-chloro with (3-chloro-4-fluorophenyl)aminoAntitumor activity

These derivatives exemplify how structural modifications to the parent compound can yield molecules with enhanced biological activities or altered pharmacological profiles.

Research Trends and Future Directions

The ongoing research involving 6-Amino-4-chloro-7-ethoxyquinoline-3-carbonitrile and related compounds points to several promising directions for future investigations.

Development of Targeted Cancer Therapies

The established role of quinoline-3-carbonitrile derivatives as kinase inhibitors suggests continued interest in developing compounds with enhanced selectivity for specific kinases implicated in cancer . Future research may focus on optimizing the structure of derivatives to improve their efficacy and reduce potential side effects.

Exploration of Novel Synthetic Methods

The development of more efficient and environmentally friendly synthetic routes for 6-Amino-4-chloro-7-ethoxyquinoline-3-carbonitrile and its derivatives remains an active area of research . Innovations in this area could facilitate the preparation of diverse libraries of compounds for biological screening.

Investigation of Additional Biological Activities

Given the structural features of 6-Amino-4-chloro-7-ethoxyquinoline-3-carbonitrile, there is potential for exploring its derivatives in contexts beyond cancer treatment, such as antimicrobial, antiviral, or anti-inflammatory applications .

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